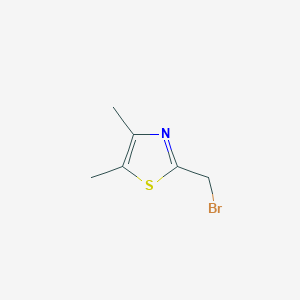

2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-4,5-dimethyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS/c1-4-5(2)9-6(3-7)8-4/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDKDXRTGLGPBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CBr)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100245-78-1 | |

| Record name | 2-(bromomethyl)-4,5-dimethyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of the Bromomethyl Moiety

Nucleophilic Substitution Reactions

The primary reaction pathway for 2-(bromomethyl)-4,5-dimethyl-1,3-thiazole is nucleophilic substitution, where the bromide ion is displaced by a variety of nucleophiles. The carbon atom of the bromomethyl group is electrophilic, and its reactivity is analogous to that of a benzylic halide. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, given the primary nature of the carbon center.

Nitrogen-based nucleophiles readily react with this compound to form new carbon-nitrogen bonds.

Amines : Primary and secondary amines are effective nucleophiles in this context. However, the reaction with simple amines like ammonia (B1221849) can lead to mixtures of products due to over-alkylation. youtube.com The initially formed primary amine is often more nucleophilic than ammonia itself, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. youtube.com To achieve selective mono-alkylation and synthesize the primary amine, a common strategy employs a "masked" amine equivalent, such as phthalimide (B116566). The phthalimide anion acts as the nucleophile, and the resulting product can be deprotected using hydrazine (B178648) to yield the desired primary amine. youtube.com

Azoles : Heterocyclic nitrogen compounds, like indole (B1671886), can also serve as effective nucleophiles. Under mild basic conditions, such as in the presence of potassium carbonate in a polar aprotic solvent like DMF, the N-H proton of indole can be removed, and the resulting anion attacks the bromomethyl group to afford the N-alkylated product. youtube.com The reaction of various bromomethylazoles with nucleophiles like tosylmethyl isocyanide has been shown to produce complex heterocyclic systems, highlighting the versatility of this reaction type. nih.gov

Table 1: Examples of Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent(s) | Product Type | Notes |

| Phthalimide | K₂CO₃, DMF | N-substituted phthalimide | Precursor to primary amine after deprotection with hydrazine. youtube.com |

| Indole | K₂CO₃, DMF | N-alkylated indole | Demonstrates reactivity with heterocyclic N-H compounds. youtube.com |

| Amines (general) | Base | Primary, Secondary, Tertiary Amines | Risk of over-alkylation without controlled conditions or masked reagents. youtube.com |

Sulfur compounds are particularly potent nucleophiles, often exhibiting greater nucleophilicity than their oxygen analogues due to the higher polarizability of the sulfur atom. libretexts.orgmasterorganicchemistry.com

Thiols : Thiols (R-SH) are acidic and are readily converted to their conjugate bases, thiolates (R-S⁻), using a base. Thiolates are excellent nucleophiles for SN2 reactions. libretexts.orgmasterorganicchemistry.com The reaction with this compound proceeds efficiently to form thioethers. This reaction is analogous to the Williamson ether synthesis but is often more facile. masterorganicchemistry.com

Thioamides and Thioureas : Thioamides and thioureas are also effective sulfur nucleophiles. The reaction of α-halo ketones or related electrophiles like this compound with thioamides is a classic method for constructing a new thiazole (B1198619) ring, known as the Hantzsch thiazole synthesis. nih.gov In the context of substitution, the sulfur atom of the thioamide attacks the electrophilic carbon, displacing the bromide and forming a new C-S bond. This has been used to synthesize complex molecules, including bisthiazolyl derivatives. nih.gov

Table 2: Examples of Reactions with Sulfur Nucleophiles

| Nucleophile | Reagent(s) | Product Type | Mechanism Insight |

| Thiol (R-SH) | Base (e.g., NaH) | Thioether (R-S-CH₂-Thiazole) | Classic SN2 reaction with a highly effective thiolate nucleophile. masterorganicchemistry.com |

| Thiourea | Ethanol, Reflux | Isothiouronium salt | Intermediate for further transformations. nih.gov |

| Substituted Thioamide | Ethanol, Reflux | S-alkylated intermediate | Key step in building larger heterocyclic systems. nih.gov |

Oxygen nucleophiles, such as alkoxides and carboxylates, can also displace the bromide. However, the reaction can be complicated by competing elimination (E2) reactions, especially with sterically hindered or strongly basic nucleophiles.

Alkoxides and Phenoxides : Alkoxides (RO⁻) are strong bases and can induce the elimination of HBr to form an exocyclic double bond, competing with the desired SN2 substitution. Phenoxides, being weaker bases than alkoxides, are generally better suited for substitution, allowing for the formation of aryl ethers. youtube.com

Carboxylates : Carboxylate anions (RCOO⁻) are generally weaker bases and good nucleophiles, favoring the SN2 pathway to produce ester derivatives.

The efficiency of these nucleophilic substitution reactions is heavily influenced by the nature of the leaving group and the electronic effects of the thiazole ring.

Leaving Group Ability : The bromide ion is an excellent leaving group because it is the conjugate base of a strong acid (HBr) and is a weak base itself, capable of stabilizing the negative charge it acquires upon departure. Its leaving group ability is superior to chloride, meaning reactions with the bromomethyl compound are typically faster than with its chloro-analogue.

Substituent Effects : The 4,5-dimethyl-1,3-thiazole ring influences the reactivity of the adjacent bromomethyl group. The thiazole ring is electron-rich and the carbon of the C-Br bond is in a position analogous to a benzylic carbon. This position can stabilize the transition state of an SN2 reaction. The two methyl groups at the C4 and C5 positions are electron-donating substituents, which further increase the electron density of the thiazole ring. This electronic enrichment can enhance the stability of any partial positive charge that develops on the adjacent carbon during the SN2 transition state, thereby accelerating the reaction.

Rearrangement Reactions and Intermediates

Beyond simple substitution, the this compound scaffold can potentially engage in more complex transformations involving reactive intermediates.

Thiazole o-quinodimethanes are highly reactive dienes that can be generated in situ and trapped via cycloaddition reactions, providing a powerful method for constructing fused heterocyclic systems. While generation from this compound itself is not explicitly detailed in the provided search results, closely related precursors have been used to generate these intermediates.

Research has shown that thiazole o-quinodimethanes can be generated from precursors like polybrominated 4,5-dimethylthiazoles or, more recently, from imino derivatives of 4-methylthiazole. scispace.com For example, an (E)-5-(N-Benzylformimidoyl)-4-methylthiazole was used to generate a thiazole o-quinodimethane intermediate. scispace.comjst.go.jp This reactive species was then trapped in situ with various dienophiles, such as dimethyl acetylenedicarboxylate (B1228247) or quinones, in intermolecular Diels-Alder reactions. scispace.comjst.go.jpjst.go.jp These [4+2] cycloadditions lead to the formation of benzothiazole (B30560) derivatives after an elimination step from the initial cycloadduct. scispace.com The regioselectivity of the cycloaddition with unsymmetrical dienophiles has been studied and explained by the attack of the more nucleophilic end of the diene onto the more electron-deficient carbon of the dienophile. jst.go.jp This methodology illustrates a sophisticated application of thiazole derivatives in constructing complex aromatic systems. scispace.com

Intramolecular Rearrangements (e.g., Ring Contraction/Expansion)

Currently, there is a lack of specific literature detailing intramolecular rearrangements, such as ring contraction or expansion, for this compound. While thiazole rings can, under certain conditions, undergo rearrangements, specific studies on the influence of a 2-bromomethyl substituent on such processes have not been extensively reported. This remains an area for future investigation to fully elucidate the chemical possibilities of this compound.

Influence of Neighboring Group Participation (e.g., Anchimeric Assistance)

Electrophilic and Radical Reactions

The thiazole ring and its substituents exhibit characteristic reactivity in electrophilic and radical reactions.

Oxidation and Reduction Pathways of the Thiazole Ring

The thiazole ring in this compound is generally resistant to oxidation. slideshare.net However, strong oxidizing agents such as potassium permanganate (B83412) can lead to the cleavage of the thiazole ring. slideshare.net Milder oxidizing agents may lead to the formation of N-oxides.

With respect to reduction, the thiazole ring shows considerable stability towards many reducing agents, including catalytic hydrogenation over platinum. pharmaguideline.com However, treatment with reducing agents like Raney nickel can result in the desulfurization and subsequent degradation of the ring. pharmaguideline.com

Studies on Selective Bromination of Methyl Groups

The synthesis of this compound often involves the selective bromination of one of the methyl groups of 4,5-dimethylthiazole (B1345194). Studies on the free-radical bromination of 4,5-dimethylthiazole using N-bromosuccinimide (NBS) in the presence of a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) have shown that the reaction can be controlled to achieve regioselective monobromination. The reaction proceeds with a degree of selectivity, though the formation of di- and tri-bromo derivatives is also possible depending on the stoichiometry of the reagents.

Transition Metal-Catalyzed Coupling Reactions

The bromo-substituent in this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. wikipedia.org

Suzuki, Heck, and Other Cross-Coupling Methodologies

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide. libretexts.orgyoutube.com While specific studies on this compound are scarce, related bromothiazole derivatives are known to participate in Suzuki-Miyaura couplings. rsc.orgthieme-connect.denih.gov These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, along with a base like K₂CO₃ or Cs₂CO₃, in a suitable solvent system, often involving an organic solvent and water. thieme-connect.denih.gov

Heck Reaction: The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orglibretexts.org Bromothiazoles are known to be viable substrates in Heck reactions, suggesting that this compound could also be utilized in this type of transformation. nih.govbeilstein-journals.org Typical conditions involve a palladium catalyst, a base, and an alkene. nih.govorganic-chemistry.orgbeilstein-journals.org

The following table summarizes typical conditions for Suzuki-Miyaura and Heck reactions involving bromo-heterocycles, which can be considered as a starting point for the development of protocols for this compound.

| Reaction | Catalyst | Base | Solvent | Typical Substrates |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃, K₃PO₄ | DMF, Dioxane/H₂O, THF | Bromo-thiazoles, Bromo-thiophenes |

| Heck Reaction | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile | Bromo-thiazoles, Bromo-indazoles |

Applications in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The presence of a bromo substituent on the methyl group attached to the thiazole ring renders the carbon atom of the CH₂Br group highly susceptible to nucleophilic attack. This reactivity is the basis for its application in the formation of new chemical bonds, a cornerstone of synthetic organic chemistry.

The compound readily undergoes nucleophilic substitution reactions (S_N2 type) with a wide range of nucleophiles, leading to the formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X, where X is N, O, S, etc.) bonds. These reactions are fundamental in the elaboration of the thiazole core, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Carbon-Heteroatom Bond Formation:

The reaction of this compound with various heteroatomic nucleophiles is a well-established method for introducing functional groups containing nitrogen, oxygen, and sulfur. For instance, reactions with amines (primary or secondary) lead to the corresponding aminomethylthiazole derivatives. Similarly, alkoxides or phenoxides can be used to form ethers, while thiols or thiolates yield thioethers. The general scheme for these transformations is depicted below:

With N-nucleophiles: Reaction with amines such as pyrrolidine, piperidine, or morpholine (B109124) results in the formation of the corresponding tertiary amines. pleiades.online

With O-nucleophiles: Treatment with acetate (B1210297) salts can introduce an acetoxy group, which can be further hydrolyzed to the corresponding alcohol. pleiades.online

With S-nucleophiles: Reactions with thiols or dithiocarbamates lead to the formation of the respective thioethers or thioesters. pleiades.online

A summary of representative reactions for a similar bromomethyl-heterocycle is presented in the following table, illustrating the versatility of this class of compounds in forming carbon-heteroatom bonds.

| Nucleophile | Reagent Example | Product Type | Bond Formed |

| Oxygen | Sodium Acetate | Acetoxymethyl derivative | C-O |

| Sulfur | Potassium Thiolate | Thioether | C-S |

| Nitrogen | Pyrrolidine | Aminomethyl derivative | C-N |

| Phosphorus | Triethyl phosphite | Phosphonate | C-P |

Carbon-Carbon Bond Formation:

While less commonly documented for this specific compound, the principles of S_N2 reactions suggest that this compound can also react with carbon-based nucleophiles to form new C-C bonds. Such reactions are pivotal for extending the carbon framework of the molecule.

Potential carbon nucleophiles for these transformations include:

Cyanide ion (CN⁻): Reaction with sodium or potassium cyanide would introduce a cyanomethyl group, which is a versatile synthon that can be hydrolyzed to a carboxylic acid or reduced to an amine.

Grignard reagents (R-MgX): While Grignard reagents are strong bases and can cause side reactions, their use under carefully controlled conditions could lead to the formation of a new C-C bond, lengthening the alkyl chain at the 2-position.

Enolates: Reactions with enolates derived from ketones, esters, or other carbonyl compounds would result in the alkylation of the carbonyl compound at the α-position, forming a new C-C bond and a more complex molecular structure.

These C-C bond-forming reactions expand the synthetic utility of this compound beyond simple functional group interconversion, enabling its use as a building block in the synthesis of more elaborate thiazole-containing targets.

Computational Studies on Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. For this compound, computational studies can elucidate the energetics of reaction pathways, the structures of transient species, and the factors governing its reactivity.

Quantum Chemical Calculations of Transition States and Intermediates

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. This allows for the identification and characterization of transition states (the energy maxima along the reaction coordinate) and intermediates (transient, stable species formed during the reaction).

For the nucleophilic substitution reactions of this compound, computational studies analogous to those performed on similar systems, such as 2-bromomethyl-1,3-thiaselenole, can provide significant insights. mdpi.comnih.gov In such reactions, the cleavage of the C-Br bond and the formation of the new C-nucleophile bond can proceed through a concerted (one-step) or a stepwise mechanism.

A computational investigation would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed transition states or intermediates are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all real (positive) vibrational frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

For a typical S_N2 reaction of this compound with a nucleophile (Nu⁻), the computational analysis would likely reveal a single transition state where the C-Br bond is partially broken and the C-Nu bond is partially formed.

In more complex scenarios, such as those involving anchimeric assistance (neighboring group participation) from the thiazole ring, the mechanism could become more intricate, potentially involving the formation of a cyclic, cationic intermediate. Quantum chemical calculations are essential to distinguish between these possibilities and to determine the most energetically favorable reaction pathway. mdpi.com

Frontier Molecular Orbital Analysis (HOMO/LUMO) in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework used to predict the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons (nucleophilicity).

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the chemical reactivity of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the primary site of electrophilic attack is the carbon atom of the bromomethyl group. FMO analysis can rationalize this reactivity. The LUMO of this compound is expected to have a significant coefficient (lobe) on the carbon atom of the CH₂Br group, indicating that this is the most favorable site for a nucleophile (which will donate electrons from its HOMO) to attack.

The energies of the HOMO and LUMO, as well as the HOMO-LUMO gap, can be calculated using computational methods. These values provide a quantitative measure of the molecule's electronic properties and its propensity to react.

The following table presents hypothetical, yet chemically reasonable, FMO data for this compound, derived from general principles of electronic effects in such molecules.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Primarily localized on the thiazole ring, indicating its potential as a nucleophilic center in certain reactions. |

| LUMO | -1.2 | Primarily localized on the antibonding σ* orbital of the C-Br bond, highlighting the electrophilic nature of the bromomethyl carbon. |

| HOMO-LUMO Gap | 7.3 | A relatively large gap, suggesting a stable molecule, but with a highly polarized and reactive site for nucleophilic attack. |

This FMO analysis, supported by quantum chemical calculations, provides a clear picture of the electronic factors that govern the chemical reactivity of the bromomethyl moiety in this compound, reinforcing the understanding of its role as a key electrophile in the formation of new carbon-carbon and carbon-heteroatom bonds.

Derivatization Strategies and Scaffold Modification

Synthesis of Novel Thiazole (B1198619) Derivatives

The presence of a reactive bromomethyl group at the 2-position of the 4,5-dimethylthiazole (B1345194) ring is the principal driver for its use in derivatization. This functionality allows for the straightforward introduction of various chemical moieties, the assembly of multi-thiazole systems, and the creation of hybrid molecules incorporating other heterocyclic systems.

The carbon-bromine bond in the bromomethyl group of 2-(bromomethyl)-4,5-dimethyl-1,3-thiazole is highly susceptible to nucleophilic substitution. This reactivity allows for the facile attachment of a wide array of functional groups, enabling the synthesis of diverse thiazole derivatives. The reaction typically proceeds via an SN2 mechanism, where a nucleophile displaces the bromide ion.

This strategy has been employed to introduce functionalities such as amines, ethers, thioethers, and esters. For instance, reaction with primary or secondary amines yields aminomethylthiazole derivatives, while reaction with alkoxides or phenoxides produces the corresponding ethers. Similarly, thiols can be used to generate thioethers. The versatility of this approach is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical properties. nih.govresearchgate.netresearchgate.net

Table 1: Examples of Functional Group Introduction via Nucleophilic Substitution

| Nucleophile (Nu-H) | Reagent Type | Resulting Functional Group | Product Class |

| R-NH₂ | Primary Amine | -CH₂-NH-R | Secondary Aminomethyl Thiazole |

| R-OH | Alcohol/Phenol | -CH₂-O-R | Ether |

| R-SH | Thiol | -CH₂-S-R | Thioether |

| R-COOH | Carboxylic Acid | -CH₂-O-C(=O)-R | Ester |

This table illustrates the general reaction pattern for introducing various functional groups onto the thiazole scaffold by reacting this compound with different nucleophiles.

The construction of molecules containing multiple thiazole rings is a significant strategy in the development of new chemical entities. Research has demonstrated that α-bromoketone derivatives of thiazole, which possess similar reactivity to this compound, are key precursors for these systems. nih.gov The synthesis of di-, tri-, and even tetrathiazoles can be achieved through the reaction of the bromomethyl moiety with other thiazole-containing nucleophiles. nih.gov

A common method involves the reaction of the bromomethylthiazole with an aminothiazole. In this reaction, the amino group of one thiazole molecule acts as a nucleophile, attacking the bromomethyl group of another, linking the two rings. Furthermore, condensation reactions with thiosemicarbazone derivatives are a powerful tool for building poly-thiazole structures, proceeding through a Hantzsch-type thiazole synthesis to form a new thiazole ring. nih.gov These reactions have led to the successful synthesis of complex molecules where multiple thiazole units are linked together, forming linear or branched poly-thiazole systems. nih.gov

Table 2: Synthesis of Poly-Thiazole Systems

| Thiazole Precursor | Reactant | Resulting System |

| This compound | 2-Aminothiazole | Dithiazole |

| This compound | Thiazolyl-thiosemicarbazone | Trithiazole |

This table provides examples of reactants that can be used with this compound to construct larger poly-thiazole molecules.

Molecular hybridization, the strategy of combining two or more different heterocyclic pharmacophores into a single molecule, is a widely used approach in drug design. The reactivity of this compound makes it an ideal component for creating such hybrid structures. nih.gov

Pyrazoles and Pyrimidines : The bromomethyl group can alkylate nitrogen atoms within pyrazole (B372694) or pyrimidine (B1678525) rings, creating a direct link between the two heterocyclic systems. nih.govekb.eg Alternatively, condensation of a thiazole precursor with hydrazine (B178648) derivatives can lead to the formation of a pyrazole ring attached to the thiazole core. nih.gov

Indoles : Indole-thiazole hybrids can be synthesized, for example, by using the bromomethylthiazole to alkylate the nitrogen of the indole (B1671886) ring. mdpi.com

Oxadiazoles and Thiadiazoles : These five-membered heterocycles can be linked to the thiazole scaffold. For instance, reacting the bromomethylthiazole with thiosemicarbazide (B42300) followed by cyclization is a common route to thiazole-thiadiazole hybrids. nih.govnih.govmdpi.com A similar approach using semicarbazide (B1199961) or acylhydrazines can yield thiazole-oxadiazole hybrids. researchgate.net

This approach allows for the creation of novel molecular frameworks that integrate the chemical and biological properties of each constituent heterocycle. nih.gov

Table 3: Examples of Hybrid Molecule Synthesis

| Target Hybrid Heterocycle | Typical Reaction Partner for Bromomethylthiazole |

| Thiazole-Pyrazole | N-unsubstituted Pyrazole, Hydrazones nih.govnih.gov |

| Thiazole-Pyrimidine | Aminopyrimidines, Pyrimidine-thiols justia.com |

| Thiazole-Indole | Indole, Indole derivatives mdpi.com |

| Thiazole-Oxadiazole | Acylhydrazines researchgate.net |

| Thiazole-Thiadiazole | Thiosemicarbazides, Hydrazonoyl halides nih.govnih.gov |

This table outlines common reaction partners used with this compound to synthesize various heterocyclic hybrid molecules.

Regioselective Functionalization of the Thiazole Core

While derivatization most commonly occurs at the highly reactive bromomethyl group, strategies also exist for the regioselective functionalization of the thiazole ring itself. These methods are crucial for introducing substituents at specific positions of the heterocyclic core, which can be essential for modulating biological activity. However, for a substrate like this compound, which is already substituted at positions 2, 4, and 5, direct functionalization of the ring is challenging and less common than reactions at the side chain.

General methods for thiazole functionalization often involve metalation of a C-H bond followed by quenching with an electrophile. nih.gov For example, using strong, non-nucleophilic bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) can deprotonate specific C-H positions on a thiazole ring, allowing for the introduction of a new functional group. nih.govrsc.org In principle, such a strategy could be applied to related thiazole systems, although the presence of the reactive bromomethyl group would likely require protective group strategies or carefully controlled reaction conditions to avoid undesired side reactions.

Design and Synthesis of Multi-armed and Complex Thiazole Scaffolds

Beyond simple derivatization, this compound is a valuable building block for designing and synthesizing more complex, multi-armed thiazole scaffolds. These are molecules where multiple thiazole units are attached to a central core or are part of an intricate, often fused, ring system.

One approach to multi-armed scaffolds involves using a central molecule with multiple nucleophilic sites. For example, a polyamine or polythiol could be reacted with several equivalents of this compound to create a star-shaped molecule with multiple thiazole "arms".

Another strategy for creating complex scaffolds is through the synthesis of fused heterocyclic systems. Research into novel heteroaromatic systems has led to the development of fused structures like 2H-thiazolo[4,5-d] nih.govnih.govresearchgate.nettriazole. nih.gov The synthesis of such systems often involves multi-step sequences where the thiazole ring is constructed and then serves as a foundation for building an adjacent, fused ring, demonstrating how a simple thiazole can be elaborated into a more complex and rigid scaffold. nih.gov The design of such novel scaffolds is a key area of research for applications in medicinal and materials chemistry. nih.govresearchgate.net

Research Applications of 2 Bromomethyl 4,5 Dimethyl 1,3 Thiazole and Its Derivatives

Utility in Synthetic Organic Chemistry

The reactive nature of the bromomethyl group attached to the stable 4,5-dimethyl-1,3-thiazole core makes this compound a valuable intermediate in the synthesis of a variety of organic molecules.

Building Blocks for Complex Molecular Architectures

2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole is a key starting material for the synthesis of fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines. These bicyclic structures are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The synthesis typically involves the reaction of a pyrimidine-2-thione derivative with an α-halo ketone or a related electrophile like this compound. The reaction proceeds via an initial S-alkylation followed by an intramolecular cyclization to form the fused ring system. This methodology provides an efficient route to complex molecular scaffolds that are otherwise difficult to access.

The thiazole (B1198619) moiety itself is a versatile building block in the synthesis of various bioactive compounds. The Hantzsch thiazole synthesis, a classic method involving the condensation of α-haloketones with thioamides, is a fundamental route to creating the thiazole ring. Once formed, derivatives like this compound can be further elaborated into more complex structures.

Intermediates in the Synthesis of Agrochemicals (e.g., Herbicides)

The thiazole ring is a key structural component in a number of commercially important agrochemicals. A prominent example is the neonicotinoid insecticide Thiamethoxam. The synthesis of Thiamethoxam involves the coupling of 2-chloro-5-chloromethylthiazole with 3-methyl-4-nitroimino-1,3,5-oxadiazinane. This compound represents a structurally analogous and synthetically valuable intermediate for the creation of novel agrochemicals with potentially improved properties. The bromomethyl group provides a reactive handle for coupling with other heterocyclic systems to generate new active ingredients for crop protection.

Furthermore, certain thiazole derivatives have been investigated for their ability to act as herbicide safeners. These compounds can protect crops from the phytotoxic effects of herbicides. For instance, a series of novel thiazole phenoxypyridine derivatives have been shown to protect maize from the residual effects of the PPO-inhibitor herbicide fomesafen. The synthesis of such molecules could potentially utilize this compound as a key building block.

Exploration in Medicinal Chemistry Research

The 4,5-dimethyl-1,3-thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. Derivatives of this compound are actively being investigated for their potential as anti-infective agents.

Scaffold for Investigating Anti-infective Agents

The thiazole nucleus is a common feature in many antimicrobial and antifungal drugs. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal scaffold for designing molecules that can interact with biological targets in pathogenic organisms.

A variety of thiazole derivatives have demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. Research has shown that modifications to the substituents on the thiazole ring can lead to potent antimicrobial agents. For example, a series of 2-((5-substituted-4-methylthiazol-2-yl)amino)-2-oxoethyl-4-substitutedpiperazine-1-carbodithioate derivatives were synthesized and screened for their antimicrobial activity. Several of these compounds showed promising activity against Pseudomonas aeruginosa.

The general synthetic strategy often involves the initial formation of a 2-aminothiazole derivative, which can then be further functionalized. 2-amino-4,5-dimethylthiazole, a close relative of the title compound, is a common precursor in the synthesis of these derivatives. The data below summarizes the minimum inhibitory concentrations (MIC) for a selection of thiazole derivatives against various bacterial strains.

Antimicrobial Activity of Thiazole Derivatives

| Compound Derivative | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 2-((4,5-dimethylthiazol-2-yl)amino)-2-oxoethyl 4-phenylpiperazine-1-carbodithioate | Pseudomonas aeruginosa | 125 | |

| 2-((4,5-dimethylthiazol-2-yl)amino)-2-oxoethyl 4-(2-methoxyphenyl)piperazine-1-carbodithioate | Pseudomonas aeruginosa | 125 | |

| 2-((4,5-dimethylthiazol-2-yl)amino)-2-oxoethyl 4-(4-chlorophenyl)piperazine-1-carbodithioate | Pseudomonas aeruginosa | 125 | |

| 2-((4,5-dimethylthiazol-2-yl)amino)-2-oxoethyl 4-(2-pyridyl)piperazine-1-carbodithioate | Pseudomonas aeruginosa | 125 |

Thiazole derivatives have also been extensively studied for their antifungal properties, particularly against opportunistic pathogens like Candida albicans. The mechanism of action for many of these compounds is believed to involve the inhibition of key fungal enzymes, such as lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.

Numerous studies have reported the synthesis of novel thiazole derivatives with potent anti-Candida activity. For example, a series of 2-amino-4,5-diarylthiazole derivatives were synthesized and evaluated, with some compounds showing activity comparable to the commercial antifungal drug fluconazole. nih.gov The following table presents the in vitro antifungal activity of selected thiazole derivatives against Candida albicans.

Antifungal Activity of Thiazole Derivatives against Candida albicans

| Compound Derivative | MIC (μg/mL) | Reference |

|---|---|---|

| N-(4,5-bis(4-methoxyphenyl)thiazol-2-yl)acetamide | 12.5 | nih.gov |

| N-(4-(4-hydroxyphenyl)-5-(4-methoxyphenyl)thiazol-2-yl)acetamide | 6.25 | nih.gov |

| 2-((4,5-dimethylthiazol-2-yl)amino)-2-oxoethyl 4-phenylpiperazine-1-carbodithioate | 250 | |

| 2-((4,5-dimethylthiazol-2-yl)amino)-2-oxoethyl 4-(2-methoxyphenyl)piperazine-1-carbodithioate | 250 |

Antiviral and Antiparasitic Research Applications

Thiazole derivatives have been a significant focus in the search for new anti-infective agents, particularly against parasitic protozoa. nih.gov Research has demonstrated the potential of these compounds against neglected tropical diseases such as leishmaniasis, Chagas disease, and sleeping sickness. frontiersin.orgmdpi.commdpi.com

Studies have shown that 1,3,4-thiadiazole derivatives, a related class of compounds, exhibit potent activity against various parasitic forms. For instance, certain trifluoromethylated pyrazole (B372694) 2-amino-1,3,4-thiadiazole hybrids were evaluated in vitro against Leishmania amazonensis and Trypanosoma cruzi. frontiersin.org The results indicated that the 2-amino-1,3,4-thiadiazole nucleus led to more potent compounds compared to their thiosemicarbazone precursors. frontiersin.org Similarly, another study highlighted a series of 1,3-thiazole derivatives with significant trypanocidal activity against T. cruzi, with one compound showing an IC50 of 0.83 µM and a high selectivity index of 303.2. mdpi.com

Furthermore, research into 2-(nitroaryl)-5-substituted-1,3,4-thiadiazoles revealed noteworthy activity against T. brucei, T. cruzi, and L. donovani. mdpi.com One derivative in this class was identified as one of the most potent nitro-containing agents reported against Human African Trypanosomiasis (HAT) in vitro. mdpi.com The antiparasitic activity of tris-1,3,4-thiadiazoles has also been explored in vivo against Toxoplasma gondii, where a synthesized compound significantly reduced the parasite count in the brain, liver, and spleen of infected mice. nih.gov

Table 1: Selected Antiparasitic Activity of Thiazole and Thiadiazole Derivatives

| Compound Class | Parasite | Target Form | Activity (IC50) | Reference |

|---|---|---|---|---|

| 1,3-Thiazole derivative (Compound 40) | Trypanosoma cruzi | Amastigote | 0.83 µM | mdpi.com |

| Pyrazole-thiadiazole derivative (Compound 20) | Trypanosoma cruzi | Epimastigote | 6.0 µM | mdpi.com |

| 2-(Nitroaryl)-1,3,4-thiadiazole derivatives | Trypanosoma brucei rhodesiense | Bloodstream form | Submicromolar | nih.govmdpi.com |

| 2-(Nitroaryl)-1,3,4-thiadiazole derivative (18g) | Leishmania donovani | Amastigote | 'Active' (IC50 <1 µM) | mdpi.com |

| 2-(Nitroaryl)-1,3,4-thiadiazole derivative (18g) | Trypanosoma cruzi | Amastigote | 'Active' (IC50 <4 µM) | mdpi.com |

Research into Anti-cancer Modulators

The thiazole moiety is a common structural component in a large number of anticancer agents, making its derivatives a subject of intense investigation for novel cancer therapeutics. nih.gov These compounds have been shown to inhibit cancer cell growth and proliferation through various mechanisms. researchgate.netcyberleninka.ru

Numerous studies have synthesized novel thiazole derivatives and evaluated their cytotoxic activity against a panel of human cancer cell lines. The MTT assay is commonly used to determine the concentration at which the compound inhibits 50% of cell growth (IC50).

For example, a series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones and an acetoxy derivative demonstrated antiproliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. mdpi.com One compound with a bromide substitution showed moderate cytotoxic activity with IC50 values of 31.5 µM and 51.7 µM against MCF-7 and HepG2 cells, respectively. mdpi.com Another study on a novel pyrano[2,3-d]thiazole derivative reported strong cytotoxic effects against HepG-2 and MCF-7 cell lines. researcher.life

Furthermore, 2,4-disubstituted thiazole derivatives containing a 4-(3,4,5-trimethoxyphenyl) moiety were screened against HepG2, MCF-7, HCT116 (colorectal carcinoma), and HeLa (cervical cancer) cell lines, showing superior activity with IC50 values ranging from 3.35 to 18.69 µM. nih.govnih.gov Research on 2-amino, 5-nitrothiazole derivatives also identified a compound with a statistically significant cytotoxic effect on the MDA-MB-231 breast cancer cell line at a concentration of 100 µM after 72 hours of incubation. cyberleninka.ru

Table 2: In Vitro Cytotoxicity (IC50) of Selected Thiazole Derivatives in Cancer Cell Lines

| Compound/Derivative Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Thiazole derivative 4b (R=Br) | MCF-7 | Breast | 31.5 ± 1.91 | mdpi.com |

| Thiazole derivative 4b (R=Br) | HepG2 | Liver | 51.7 ± 3.13 | mdpi.com |

| Thiazole derivative 5 | MCF-7 | Breast | 28.0 ± 1.69 | mdpi.com |

| Thiazole derivative 5 | HepG2 | Liver | 26.8 ± 1.62 | mdpi.com |

| 2,4-disubstituted thiazole derivatives | HepG2, MCF-7, HCT116, HeLa | Various | 3.35 - 18.69 | nih.gov |

| Thiazole-based chalcone 2h (R=3-NO2) | U251 | Glioblastoma | 3.09 | mdpi.com |

| Thiazole-based chalcone 2h (R=3-NO2) | LOX IMVI | Melanoma | 2.75 | mdpi.com |

A primary mechanism through which many thiazole-based compounds exert their anticancer effects is by interfering with the dynamics of microtubules, which are essential for cell division. mdpi.com These agents can inhibit the polymerization of tubulin, the protein subunit of microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. mdpi.com

Several series of thiazole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on tubulin. mdpi.comresearcher.life For instance, a study on novel thiazole-based chalcones identified a compound (2e) that significantly inhibited tubulin polymerization with an IC50 value of 7.78 μM, comparable to the known inhibitor Combretastatin-A4 (IC50 of 4.93 μM). mdpi.com Molecular docking studies confirmed that this compound binds effectively to the colchicine binding site. mdpi.com

In another investigation, a series of 2,4-disubstituted thiazole derivatives were evaluated as tubulin polymerization inhibitors. nih.govresearchgate.net The most active compounds remarkably inhibited tubulin polymerization with IC50 values as low as 2.00 ± 0.12 μM, which was more potent than the reference drug combretastatin A-4 (IC50 2.96 ± 0.18 μM). nih.govresearchgate.net These findings highlight the potential of the thiazole scaffold in designing new antimitotic drugs that target microtubule dynamics. researchgate.net

Table 3: Tubulin Polymerization Inhibition by Thiazole Derivatives

| Compound/Derivative | IC50 (µM) | Reference Drug (IC50, µM) | Reference |

|---|---|---|---|

| Thiazole-based chalcone 2e | 7.78 | Combretastatin A-4 (4.93) | mdpi.com |

| Thiazole-based chalcone 2h | 12.49 | Combretastatin A-4 (4.93) | mdpi.com |

| 2,4-disubstituted thiazole 5c | 2.95 ± 0.18 | Combretastatin A-4 (2.96) | nih.govnih.gov |

| 2,4-disubstituted thiazole 7c | 2.00 ± 0.12 | Combretastatin A-4 (2.96) | nih.govnih.gov |

Investigation of Anti-inflammatory Pathways

Derivatives of the thiazole nucleus are actively investigated for their anti-inflammatory properties. mdpi.comdergipark.org.tr Inflammation involves complex biological responses, often mediated by enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net Research has shown that some thiazole derivatives can effectively block these enzymes, particularly COX-2 and 5-LOX, which are key players in the arachidonic acid pathway that drives inflammation. researchgate.net

A comprehensive review of studies from 1973 to 2023 highlights the consistent interest in thiazole derivatives as anti-inflammatory agents. researchgate.net In vivo studies, such as the carrageenan-induced paw edema model in rats, are commonly used to assess this activity. In one such study, several thiazole derivatives containing a pyrazole moiety demonstrated potent anti-inflammatory effects. Three compounds, in particular, showed efficacy equivalent to the standard drug Indomethacin, with edema inhibition rates of up to 90.95% after 4 hours. researchgate.net

Another study focused on thiazoles linked to a pyrazole nucleus investigated both in vitro and in vivo efficacy. One compound exhibited substantial COX-2 inhibition (78.91%), and in the in vivo edema model, it showed a 92.85% inhibition, which was comparable to the reference drug Diclofenac (95.45%). researchgate.net These findings underscore the potential of the thiazole scaffold in developing novel anti-inflammatory drugs by targeting key enzymatic pathways.

Studies on Neuroactive Compounds (e.g., Anticonvulsant, Antidepressant Research)

The structural features of thiazole have also been exploited in the development of novel agents targeting the central nervous system (CNS). Research has focused on the anticonvulsant and antidepressant potential of these derivatives. rjpbr.commdpi.com

A study involving the synthesis of 34 new benzo[d]thiazol derivatives investigated their antidepressant and anticonvulsant effects. mdpi.com In the forced swimming test, a model for antidepressant activity, two compounds (2c and 2d) showed a higher percentage decrease in immobility (89.96% and 89.62%, respectively) than the standard drug fluoxetine (83.62%). mdpi.com The mechanism for this activity was suggested to be an increase in serotonin and norepinephrine concentrations. mdpi.com

The same study also evaluated anticonvulsant activity using the maximal electroshock (MES) seizure test. mdpi.com Two different compounds (3n and 3q) showed the highest anticonvulsant effect, with ED50 values of 46.1 and 64.3 mg/kg, respectively. Their protective indices (a ratio of neurotoxicity to anticonvulsant potency) were 6.34 and 4.11, which are comparable to established drugs like phenobarbital and valproate. mdpi.com Other research on 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones also identified compounds with anticonvulsant activity in MES and subcutaneous pentylenetetrazole (scPTZ) models. nih.gov These studies suggest that thiazole-based structures are promising scaffolds for developing new neuroactive agents.

Table 4: Antidepressant and Anticonvulsant Activity of Benzo[d]thiazol Derivatives

| Compound | Test | Result | Comparison | Reference |

|---|---|---|---|---|

| 2c | Forced Swimming Test | 89.96% decrease in immobility | More effective than Fluoxetine (83.62%) | mdpi.com |

| 2d | Forced Swimming Test | 89.62% decrease in immobility | More effective than Fluoxetine (83.62%) | mdpi.com |

| 3n | Maximal Electroshock Seizure | ED50: 46.1 mg/kg; PI: 6.34 | Similar to Phenobarbital/Valproate | mdpi.com |

Research into Metabolic Modulators (e.g., Antidiabetic Research)

The thiazole nucleus is a key component in several drugs used to manage type 2 diabetes mellitus (T2DM), most notably the thiazolidinedione (TZD) class, which includes pioglitazone and rosiglitazone. researchgate.net This has spurred further research into novel thiazole derivatives as potential antidiabetic agents with improved efficacy and different mechanisms of action. rjptonline.orgresearchgate.net

One therapeutic strategy for T2DM is the inhibition of carbohydrate-digesting enzymes like α-amylase and α-glucosidase, which reduces post-meal blood glucose spikes. nih.govmdpi.com A series of newly synthesized piperidine-bearing hydrazinyl-thiazole derivatives were evaluated for their inhibitory effects on these enzymes as well as on aldose reductase, an enzyme implicated in diabetic complications. nih.gov The results showed that these derivatives displayed potent inhibitory activity, with Kᵢ values ranging from 1.76 to 24.81 µM for α-glucosidase and IC50 values from 4.94 to 28.17 µM for α-amylase, comparing favorably to the standard drug acarbose. nih.gov

Another study synthesized a novel sequence of 5-(substituted benzaldehyde) thiazolidine–2,4-dione derivatives and evaluated their antihyperglycemic potency via α-amylase inhibitory activity. rjptonline.org Several compounds with electron-releasing groups on the benzylidene portion demonstrated improved anti-diabetic activity compared to the standard. rjptonline.org Research continues to explore the thiazole scaffold for its potential to yield new generations of small molecules for the treatment of metabolic disorders. nih.gov

Table 5: Inhibitory Activity of Thiazole Derivatives on Diabetes-Related Enzymes

| Compound Class | Enzyme | Activity Type | Value | Standard | Reference |

|---|---|---|---|---|---|

| Hydrazine (B178648) clubbed thiazoles | α-Glucosidase | Kᵢ | 1.76 - 24.81 µM | Acarbose (23.53 µM) | nih.gov |

| Hydrazine clubbed thiazoles | α-Amylase | IC50 | 4.94 - 28.17 µM | Acarbose | nih.gov |

| Hydrazine clubbed thiazoles | Aldose Reductase | Kᵢ | 5.47 - 23.89 nM | Epalrestat (34.53 nM) | nih.gov |

| Indolyl-pyrazolyl-thiazole | α-Amylase / α-Glucosidase | IC50 | Potent Inhibition | Acarbose | rjptonline.org |

Antioxidant Activity Exploration

Thiazole derivatives have garnered significant attention for their antioxidant properties. The exploration of these compounds often involves in vitro assays to determine their capacity to scavenge free radicals, which are implicated in various pathological conditions. The antioxidant potential of thiazole derivatives is typically evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Research has shown that the introduction of specific functional groups onto the thiazole scaffold can significantly enhance its antioxidant activity. For instance, the incorporation of polyphenolic moieties, such as catechol, is a common strategy to develop potent antioxidants. The hydroxyl groups on the phenolic rings can readily donate a hydrogen atom to neutralize free radicals.

A study on N-methyl substituted thiazole-derived polyphenolic compounds demonstrated that strategic modifications to the thiazole scaffold can lead to compounds with enhanced antioxidant properties. mdpi.com The in vitro evaluation of these compounds showed that some derivatives exhibited significantly enhanced antioxidant activity compared to established standards like ascorbic acid and Trolox. mdpi.comresearcher.life

Another approach to enhance antioxidant activity is the functionalization of the thiazole ring with thiomethyl groups. A study on 4-thiomethyl-functionalised 1,3-thiazoles revealed that these compounds exhibit a high level of DPPH radical absorption, with some derivatives showing IC50 values in the micromolar range. researchgate.net

The following table summarizes the antioxidant activity of selected thiazole derivatives from various studies.

| Compound Type | Assay | IC50 (µM) | Reference |

| 4-thiomethyl-functionalised 1,3-thiazoles | DPPH | 191-417 | researchgate.net |

| N-methyl substituted thiazole-derived polyphenols | ABTS, DPPH, etc. | Enhanced activity over standards | mdpi.comresearcher.life |

| Phenolic Thiazoles | ABTS | Lower IC50 than ascorbic acid | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Activity

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For thiazole derivatives, SAR studies have provided valuable insights into the design of molecules with optimized therapeutic potential. These studies typically involve synthesizing a series of analogues with systematic variations in their structure and evaluating their biological effects.

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. globalresearchonline.net For instance, the introduction of electron-donating groups, such as a methyl group, can affect the basicity and nucleophilicity of the thiazole ring. globalresearchonline.net Conversely, the presence of electron-withdrawing groups, like a nitro group, can reduce these properties. globalresearchonline.net

In the context of antimicrobial activity, SAR studies have shown that the presence of specific substituents can confer potent activity against various pathogens. For example, in a series of antimicrobial 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivatives, certain compounds showed superior activity against P. aeruginosa compared to amoxicillin. nih.gov

For anti-inflammatory activity, SAR studies of novel 5-substituted-2-(morpholinoimino)-thiazolidin-4-ones identified a compound with potent antioxidant and enzyme inhibition activities. acs.org The study highlighted the importance of the substituent pattern on the benzylidene moiety for the observed biological effects.

Key SAR findings for thiazole derivatives include:

Substituents on the thiazole ring: The type and position of substituents significantly influence biological activity. globalresearchonline.net

Aromatic and heterocyclic moieties: The incorporation of other rings, such as pyrazoline or thiophene, can modulate the biological profile. nih.gov

Functional groups: The presence of specific functional groups, like phenolic hydroxyls or morpholinoimino moieties, can enhance antioxidant and anti-inflammatory activities, respectively. mdpi.comacs.org

Applications in Materials Science and Organic Electronics

Thiazole-based compounds are not only important in medicinal chemistry but also show great promise in materials science, particularly in the field of organic electronics. The electron-deficient nature of the thiazole ring makes it a valuable building block for the construction of organic semiconductors. researchgate.net

The thiazole ring is considered an electron-accepting heterocycle due to the electron-withdrawing nature of the imine (C=N) bond. researchgate.net This property allows for the tuning of the electronic characteristics of organic materials. The incorporation of thiazole units into conjugated polymers can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting materials. kuleuven.be

Research on imide-functionalized thiazole-based polymer semiconductors has shown that replacing thiophene with the more electron-deficient thiazole is an effective strategy for developing n-type organic semiconductors for organic thin-film transistors (OTFTs). nsrrc.org.tw These materials exhibit good thermal stability, making them suitable for various electronic applications. youtube.com

Thiazole derivatives have been successfully employed in the fabrication of organic photovoltaic (OPV) cells and organic light-emitting diodes (OLEDs). researchgate.net In OPVs, thiazole-containing polymers can act as either electron donors or acceptors in the active layer. The electron-deficient nature of thiazole can be beneficial for creating wide-bandgap polymer donors with deep HOMO levels, which is advantageous for achieving high open-circuit voltages in solar cells. nankai.edu.cn A recent study on thiazolyl-substituted isomeric benzodithiophenes demonstrated that the orientation of the thiazole unit significantly impacts the photovoltaic performance, with one isomer achieving a power conversion efficiency of 15.02%. nankai.edu.cn

In OLEDs, thiazole-based materials can be used as emitters or host materials. mdpi.com Carbazole derivatives incorporating a thiazole unit have been used as emitting materials in OLEDs, showing high current efficiencies and impressive external quantum efficiencies. mdpi.com

The rigid and planar structure of certain thiazole derivatives, such as thiazolo[5,4-d]thiazole (TTz), makes them excellent candidates for the development of fluorescent dyes and optoelectronic materials. rsc.org These compounds can exhibit strong fluorescence and their photophysical properties can be tuned by functionalizing the core structure. rsc.org

Thiazole Orange (TO) is a well-known fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. mdpi.com This "turn-on" fluorescence response has led to the development of numerous TO-based probes for sensing biomolecules and metal ions. mdpi.com By modifying the TO scaffold, researchers have been able to shift the emission to longer wavelengths and improve the signal-to-noise ratio. mdpi.com

Derivatives of thiazole have also been investigated as nonlinear optical (NLO) materials. The incorporation of strong electron-donating and electron-withdrawing groups on a thiazole core connected by a π-electron bridge can lead to dipolar molecules with significant second-order NLO properties. youtube.com

The ability of thiazole derivatives to coordinate with metal ions has been exploited in the development of chemosensors for ion detection. tandfonline.comnih.gov The nitrogen and sulfur atoms in the thiazole ring can act as binding sites for metal ions, leading to a change in the photophysical properties of the molecule, such as a change in color or fluorescence intensity. acs.orgmdpi.com

Thiazole-based chemosensors have been developed for the selective detection of a wide range of metal ions, including Fe³⁺, Fe²⁺, Cu²⁺, Al³⁺, and Zn²⁺. tandfonline.comacs.orgmdpi.com For example, novel quinoline-based thiazole derivatives have been shown to exhibit a fluorescence quenching effect upon binding to Fe³⁺, Fe²⁺, and Cu²⁺ ions. acs.org The selectivity of these sensors can be tuned by modifying the structure of the thiazole derivative.

The development of these chemosensors is important for environmental monitoring and biological applications, as many heavy metal ions are toxic to living organisms. acs.org

Advanced Analytical and Computational Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for the structural analysis of 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole, providing detailed information about its atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. For this compound, both 1D (¹H and ¹³C) and 2D NMR experiments are employed for unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound would include singlets for the two methyl groups (C4-CH₃ and C5-CH₃) and the bromomethyl group (CH₂Br). The chemical shifts of the methyl protons on the thiazole (B1198619) ring are typically observed in the range of δ 2.0-2.5 ppm nih.gov. The methylene protons of the bromomethyl group are expected to appear further downfield due to the deshielding effect of the adjacent bromine atom.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show signals for the two methyl carbons, the methylene carbon, and the three carbons of the thiazole ring (C2, C4, and C5). The C2 carbon, being adjacent to both a nitrogen and a sulfur atom as well as the bromomethyl group, would have a distinct chemical shift. Similarly, the C4 and C5 carbons attached to the methyl groups would be identifiable. The chemical shifts for carbons in a thiazole ring can vary significantly based on substitution, with C2 typically appearing around 160-170 ppm, C4 around 148-150 ppm, and C5 around 100-110 ppm asianpubs.org.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can further confirm the structure by establishing connectivity between protons and carbons.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | C4-CH ₃ | ~2.3 | Singlet |

| ¹H | C5-CH ₃ | ~2.3 | Singlet |

| ¹H | CH ₂Br | ~4.5 - 5.0 | Singlet |

| ¹³C | C4-C H₃ | ~10 - 15 | - |

| ¹³C | C5-C H₃ | ~10 - 15 | - |

| ¹³C | C H₂Br | ~30 - 35 | - |

| ¹³C | C 5 | ~125 - 135 | - |

| ¹³C | C 4 | ~145 - 155 | - |

| ¹³C | C 2 | ~160 - 170 | - |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

For this compound, key vibrational modes include:

C=N Stretching: A characteristic band for the thiazole ring is expected in the region of 1625-1590 cm⁻¹ nih.govmdpi.com.

C=C Stretching: The double bond within the thiazole ring typically shows stretching vibrations in the 1600-1450 cm⁻¹ range scialert.net.

C-H Vibrations: Stretching and bending vibrations of the methyl (CH₃) and methylene (CH₂) groups will appear. C-H stretching is usually found in the 3100-2900 cm⁻¹ region, while bending vibrations occur at lower wavenumbers (1460-1340 cm⁻¹) scifiniti.com.

C-S Stretching: The carbon-sulfur bond of the thiazole ring gives rise to bands in the fingerprint region, typically around 785-690 cm⁻¹ scialert.net.

C-Br Stretching: A weak to medium band corresponding to the C-Br stretch is expected at lower frequencies, generally in the 600-500 cm⁻¹ range.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| C-H Stretch | Methyl/Methylene | 3100 - 2900 | IR, Raman |

| C=N Stretch | Thiazole Ring | 1625 - 1590 | IR, Raman |

| C=C Stretch | Thiazole Ring | 1600 - 1450 | IR, Raman |

| C-H Bend | Methyl/Methylene | 1460 - 1340 | IR, Raman |

| C-S Stretch | Thiazole Ring | 785 - 690 | IR, Raman |

| C-Br Stretch | Bromomethyl | 600 - 500 | IR |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The technique involves ionizing the molecule and then separating the ions based on their mass-to-charge ratio (m/z). For this compound (C₆H₈BrNS), the presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), with two peaks of nearly equal intensity separated by 2 Da (⁷⁹Br and ⁸¹Br).

Predicted fragmentation patterns would involve the loss of the bromine atom or the entire bromomethyl group.

| Ion | Formula | Predicted m/z | Description |

| [M]⁺ | [C₆H₈⁷⁹BrNS]⁺ | 220.96 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | [C₆H₈⁸¹BrNS]⁺ | 222.96 | Molecular ion with ⁸¹Br |

| [M-Br]⁺ | [C₆H₈NS]⁺ | 142.04 | Loss of Bromine atom |

| [M-CH₂Br]⁺ | [C₅H₆NS]⁺ | 128.02 | Loss of Bromomethyl radical |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state nih.gov. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as halogen bonding, which can be significant in brominated compounds st-andrews.ac.uk.

While a specific crystal structure for this compound is not publicly available, analysis of related structures provides insight. For example, the crystal structure of 5-(bromomethyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dihydrothiazole has been determined, revealing the spatial arrangement of the bromomethyl group relative to the heterocyclic ring nih.gov. A crystallographic study of this compound would definitively establish the planarity of the thiazole ring and the orientation of its substituents. It would also reveal how the molecules pack in the crystal lattice, influenced by weak intermolecular forces.

Molecular Modeling and Docking Studies

Computational chemistry offers powerful tools to predict and analyze the behavior of molecules. Molecular modeling and docking studies are particularly valuable for understanding how a compound like this compound might interact with biological macromolecules, which is a key aspect of modern drug design.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. Thiazole derivatives are known to exhibit a wide range of biological activities, and docking studies are frequently used to investigate their mechanism of action nih.govresearchgate.net.

In such studies, the 3D structure of this compound would be computationally docked into the active site of a target protein. The analysis provides insights into:

Binding Affinity: A scoring function estimates the binding energy, indicating the stability of the ligand-protein complex. Lower binding energies suggest a stronger interaction.

Binding Mode: The specific orientation and conformation of the ligand within the active site are determined.

Key Interactions: The analysis identifies specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and amino acid residues of the protein.

For instance, docking studies on similar thiazole derivatives have been performed against targets like penicillin-binding proteins and tubulin, revealing crucial interactions that inform the design of more potent inhibitors nih.govresearchgate.net. Such analyses for this compound could predict its potential as an inhibitor for various enzymes or receptors.

Prediction of Putative Biological Activities

While specific computational predictions for the biological activities of this compound are not extensively documented in publicly available literature, the broader class of thiazole derivatives has been the subject of numerous in silico studies to forecast their therapeutic potential. These computational methods allow for the screening of virtual libraries of compounds against biological targets, providing insights into their likely pharmacological effects before extensive laboratory synthesis and testing are undertaken.

One common approach is the use of Prediction of Activity Spectra for Substances (PASS) analysis. This tool predicts a wide range of biological activities based on the structural formula of a compound. For various thiazole-thiazolidinone hybrids, PASS prediction has revealed potential antibacterial properties. Molecular docking is another powerful technique used to predict the interaction of a molecule with the active site of a biological target, such as an enzyme or receptor. This method has been widely applied to thiazole derivatives to predict their efficacy as antimicrobial, anticancer, and anti-inflammatory agents. For instance, docking studies have suggested that certain thiazole derivatives could act as inhibitors of enzymes like E. coli MurB and CYP51B of Aspergillus fumigatus, indicating potential antibacterial and antifungal activities, respectively nih.gov.

The predicted activities for thiazole derivatives are diverse and span several therapeutic areas. Computational studies have highlighted their potential as:

Antimicrobial Agents : Thiazole derivatives have been predicted to possess significant antibacterial and antifungal properties. Molecular docking simulations have been used to investigate their potential as DNA gyrase inhibitors, a key target in bacteria. mdpi.com

Anticancer Agents : In silico screening has identified thiazole derivatives as potential anticancer agents. sciensage.infonih.gov Molecular docking studies have explored their binding affinity to targets like vascular endothelial growth factor receptor-2 (VEGFR-2), which is implicated in tumor angiogenesis. sciensage.info

Anti-inflammatory Agents : The anti-inflammatory potential of thiazole derivatives has also been explored computationally. Molecular docking has been employed to study their interactions with enzymes such as cyclooxygenases (COX), which are key targets for anti-inflammatory drugs. taylorfrancis.com

Antiviral Agents : The thiazole scaffold is present in several antiviral drugs, and computational methods are used to identify new derivatives with potential antiviral activity against a range of viruses, including influenza, coronaviruses, and hepatitis B and C. acs.orgresearchgate.netresearchgate.net

These computational predictions serve as a valuable guide for the rational design and synthesis of new thiazole-based therapeutic agents.

Table 1: Predicted Putative Biological Activities of Thiazole Derivatives

| Predicted Biological Activity | Computational Method | Potential Molecular Target | References |

|---|---|---|---|

| Antibacterial | PASS, Molecular Docking | DNA gyrase, E. coli MurB | nih.govmdpi.com |

| Antifungal | Molecular Docking | CYP51B | nih.gov |

| Anticancer | Molecular Docking | VEGFR-2, EGFR, BRAFV600E | sciensage.infonih.gov |

| Anti-inflammatory | Molecular Docking | Cyclooxygenase (COX) enzymes | taylorfrancis.commdpi.comasianpubs.org |

| Antiviral | Molecular Docking | Viral proteases, Neuraminidase | acs.orgresearchgate.netresearchgate.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in providing a detailed understanding of the electronic structure and reactivity of molecules like this compound. These computational methods, rooted in the principles of quantum mechanics, can predict a variety of molecular properties that are often difficult or impossible to measure experimentally. By solving approximations of the Schrödinger equation for a given molecule, researchers can obtain information about its geometry, electron distribution, and energy levels. This information is crucial for predicting how the molecule will behave in chemical reactions and how it will interact with other molecules, including biological targets. For thiazole derivatives, quantum chemical calculations are used to elucidate the effects of different substituents on the electronic properties of the thiazole ring, thereby guiding the synthesis of new compounds with desired characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally less intensive than other high-level quantum chemical methods, allowing for the study of relatively large and complex molecules like this compound.

Applications of DFT in the study of thiazole derivatives include:

Geometry Optimization : DFT is used to determine the most stable three-dimensional arrangement of atoms in a molecule. This optimized geometry is the starting point for most other computational analyses.

Electronic Properties : DFT calculations provide insights into the electronic properties of a molecule, such as the distribution of electron density and the energies of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) : MEP maps are generated from DFT calculations to visualize the charge distribution in a molecule. These maps show regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. For thiazole derivatives, MEP maps can help identify the atoms most likely to participate in intermolecular interactions, such as hydrogen bonding with a biological receptor.

Table 2: Key Parameters from DFT Calculations for Thiazole Derivatives

| Parameter | Description | Significance | References |

|---|---|---|---|

| EHOMO (Energy of Highest Occupied Molecular Orbital) | Energy of the outermost electron-containing orbital. | Indicates the ability to donate electrons; related to ionization potential. | mdpi.com |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Energy of the first empty electron orbital. | Indicates the ability to accept electrons; related to electron affinity. | mdpi.com |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between ELUMO and EHOMO. | A measure of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | mdpi.com |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. | mdpi.com |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Related to the stability of the molecule. | mdpi.com |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Provides insight into the charge distribution within the molecule. | mdpi.com |

Conformational Analysis

Computational methods are essential for performing conformational analysis. These methods can be broadly categorized into:

Systematic Searches : In this approach, each rotatable bond is rotated by a fixed increment, and the energy of the resulting conformer is calculated. This method is thorough but can be computationally expensive for molecules with many rotatable bonds.

Stochastic Searches : These methods, such as Monte Carlo simulations, randomly sample different conformations and use energy criteria to accept or reject them. This can be more efficient than systematic searches for complex molecules.

Molecular Dynamics Simulations : This technique simulates the movement of atoms in a molecule over time, providing insights into its dynamic behavior and the accessible conformations.

A key output of conformational analysis is a potential energy surface (PES), which is a plot of the molecule's energy as a function of one or more conformational variables (e.g., dihedral angles). The minima on the PES correspond to stable conformers, while the saddle points represent the transition states for interconversion between conformers. For thiazole derivatives, understanding the preferred conformation is crucial for designing molecules that can fit into the binding site of a specific biological target.

Table 3: Conformational Analysis Data for a Hypothetical Thiazole Derivative

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 60 | 0.00 | 75.2 |

| 2 (Local Minimum) | 180 | 1.50 | 24.6 |

| 3 (Transition State) | 120 | 5.20 | 0.2 |

Future Research Directions and Perspectives

Development of Novel Synthetic Routes

While methods for synthesizing 2-(bromomethyl)-4,5-dimethyl-1,3-thiazole exist, the development of more efficient and environmentally friendly approaches is a key area for future research. bepls.com Green chemistry principles are increasingly being applied to the synthesis of thiazole (B1198619) derivatives, utilizing renewable starting materials, non-toxic catalysts, and milder reaction conditions to reduce environmental impact. researchgate.net

Future synthetic strategies could include:

Continuous Flow Synthesis: This technology offers enhanced safety, scalability, and control over reaction parameters, which is particularly advantageous for handling reactive intermediates.

Novel Catalytic Systems: The development of catalysts for direct C-H functionalization of simpler thiazole precursors could streamline the synthesis, reduce steps, and improve atom economy.

Green Solvents and Conditions: Exploring alternative reaction media like ionic liquids, deep eutectic solvents, or even water can lead to more sustainable synthetic protocols. bepls.com Microwave and ultrasound-assisted syntheses are also being explored to shorten reaction times and improve yields. bepls.comresearchgate.net

Multicomponent Reactions: Designing one-pot reactions from readily available starting materials can significantly improve the efficiency of synthesizing this thiazole derivative. researchgate.net

Discovery of New Reactivity Modes

The primary reactivity of this compound involves nucleophilic substitution at the bromomethyl group. However, future research is likely to uncover new modes of reactivity, expanding its synthetic utility.

Potential areas for exploration include:

Transition-Metal-Catalyzed Cross-Coupling: New catalytic methods could enable a wider range of cross-coupling reactions involving the C-Br bond, allowing for the introduction of diverse functional groups.

Radical Reactions: Investigating the participation of this compound in radical reactions, possibly initiated by photoredox catalysis, could open up novel pathways for forming carbon-carbon and carbon-heteroatom bonds under mild conditions.